Glucokinase Activation Potency: 28-Fold Weaker than GKA50—Advantageous for Partial Agonism Studies
2-Chloro-N-[2-(2-oxo-1-imidazolidinyl)ethyl]acetamide activates recombinant human glucokinase with an EC50 of 930 nM, compared to 33 nM for the potent GK activator GKA50, representing a 28-fold reduction in potency . Both measurements utilized a glucose-6-phosphate dehydrogenase (G6PDH) coupled spectrophotometric assay with recombinant human liver GK in the presence of glucose substrate (5 mM glucose for EC50 determination of the target compound) . This lower potency is not a disadvantage for all applications; it is specifically valuable in experimental paradigms requiring partial GK agonism to avoid the hypoglycemia risk associated with full activators, a well-documented liability of high-potency GK activators like GKA50 and MK-0941 .
| Evidence Dimension | Glucokinase activation potency (EC50) |
|---|---|
| Target Compound Data | EC50 = 930 nM |
| Comparator Or Baseline | GKA50: EC50 = 33 nM; MK-0941: EC50 = 240 nM (2.5 mM glucose) / 65 nM (10 mM glucose) |
| Quantified Difference | 28-fold less potent than GKA50; 3.9-fold less potent than MK-0941 (at 2.5 mM glucose) |
| Conditions | Recombinant human liver glucokinase; G6PDH-coupled spectrophotometric assay; 5 mM glucose (target compound); 5 mM glucose (GKA50); 2.5 and 10 mM glucose (MK-0941) |
Why This Matters
For procurement decisions in metabolic disease research, this compound enables dose-response studies at a potency window distinct from high-affinity GK activators, reducing confounding hyperactivation artifacts.
- [1] BindingDB. Entry BDBM50533100: EC50=930 nM for activation of recombinant human liver glucokinase 2. Accessible through BindingDB (bindingdb.org). View Source
